
N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). VEGFR is a key mediator of angiogenesis, the process by which new blood vessels are formed. Angiogenesis plays a critical role in tumor growth and metastasis, making VEGFR an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity
- A study by Gupta et al. (2014) explored a metal-free approach for synthesizing diverse N-heterocycles, including 1,2,4-oxadiazoles and pyrimidin-4-ones. This method was employed in the synthesis of drug lead molecules like ataluren and 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl) benzoic acid (Gupta et al., 2014).
Pesticidal Activities
- Liu et al. (2021) designed and synthesized a series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds demonstrated excellent insecticidal and fungicidal activities against various pests and pathogens, offering potential for agricultural applications (Liu et al., 2021).
Antioxidant Activity
- Kotaiah et al. (2012) synthesized a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds showed significant radical scavenging activity, indicating potential for antioxidant applications (Kotaiah et al., 2012).
Anticancer Agents
- Vinayak et al. (2017) investigated novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine for their in vitro anticancer activity. These compounds were found to be highly cytotoxic against various human cancer cell lines, indicating their potential as anticancer agents (Vinayak et al., 2017).
Insecticidal and Antibacterial Potential
- Deohate and Palaspagar (2020) reported the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. This study showcases the potential use of such compounds in controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Antitumor and Antimicrobial Activities
- Riyadh (2011) synthesized N-arylpyrazole-containing enaminones with varying degrees of antitumor and antimicrobial activities. These compounds offer potential in the development of new treatments for cancer and microbial infections (Riyadh, 2011).
Pesticidal Activities of Thiazole Derivatives
- Choi et al. (2015) studied the pesticidal activities of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives. These compounds showed strong activity against mosquito larvae and fungal pathogens, suggesting their use in pest and disease control (Choi et al., 2015).
Cytotoxicity Evaluation as Anticancer Agents
- Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their cytotoxicity as potential anticancer agents. Some of these compounds showed significant cytotoxicity against various cancer cell lines (Alam et al., 2018).
Propiedades
IUPAC Name |
N-cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-4-2-1-3-10(12)14-20-15(22-21-14)11-7-17-8-18-13(11)19-9-5-6-9/h1-4,7-9H,5-6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOUNMYSUNVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)
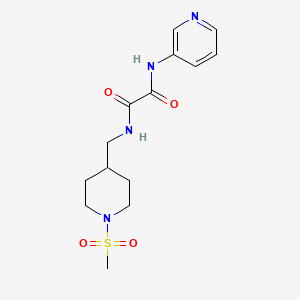
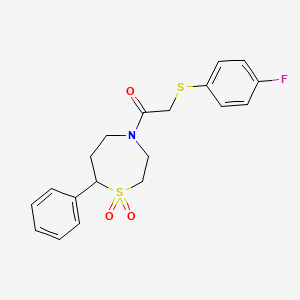
![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)
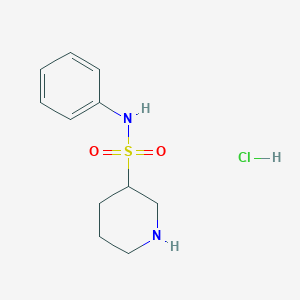
![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)
![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)
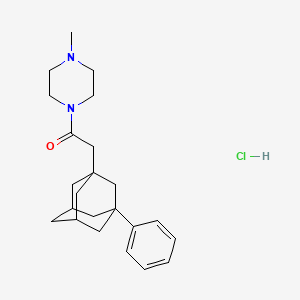

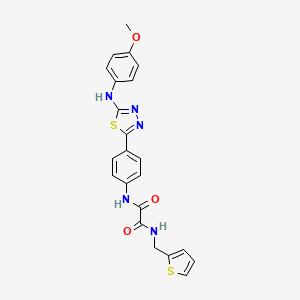
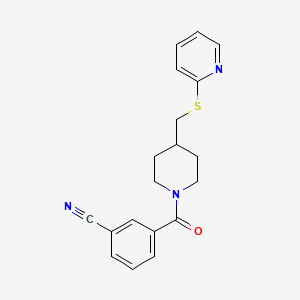
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2646736.png)